(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c22-19-9-5-4-8-18(19)20-11-10-17(26-20)12-16(13-23)21(25)24-14-15-6-2-1-3-7-15/h1-12H,14H2,(H,24,25)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNYYDHFSDTNSW-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the fluorophenyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the enamide linkage through a condensation reaction with benzylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the fluorophenyl and furan rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Structural and Functional Analysis
Halogen Substituents
- Fluorine (Target) : The 2-fluorophenyl group in the target compound offers moderate steric hindrance and enhances metabolic stability via reduced oxidative metabolism .
- Chlorine () : Dichlorophenyl (AGK2) enhances hydrophobic interactions, while 4-chlorophenyl () lacks the electronic effects of fluorine .
Amide Modifications
- N-Benzyl (Target) : Provides lipophilicity, favoring membrane permeability.
Electron-Withdrawing Groups
- The cyano group in the target compound stabilizes the α,β-unsaturated system, enhancing electrophilicity for covalent interactions. Analogues lacking this group (e.g., ) show reduced reactivity .
- Nitro groups () significantly increase electron-withdrawing effects, which may improve binding to positively charged enzymatic pockets but reduce solubility .
Biological Activity
(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzyl group
- A cyano group
- A furan ring substituted with a fluorophenyl group
This structural diversity allows for various interactions with biological targets, which are crucial for its activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The cyano group may act as an electrophile, interacting with nucleophilic sites on enzymes.
- Receptor Binding : The fluorophenyl moiety can engage in π-π stacking interactions, enhancing binding affinity to certain receptors.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in lung and breast cancer models through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
-
In Vitro Studies :
- Cell Line Testing : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines at micromolar concentrations.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent.
-
In Vivo Studies :
- Animal Models : Animal studies showed that administration of the compound led to reduced tumor size in xenograft models, supporting its therapeutic potential.
- Toxicology Assessments : Toxicity studies indicated a favorable safety profile at therapeutic doses, making it a candidate for further development.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate | Low |
| Compound B | Structure B | High | Moderate |
| This compound | Current Structure | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
